molecular formula C19H23FN2O3S B2513032 RBN012759

RBN012759

货号: B2513032
分子量: 378.5 g/mol
InChI 键: NKZDEFKPZSLQRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthetic route for RBN012759 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe industrial production methods for this compound are designed to ensure high yield and purity, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .

化学反应分析

RBN012759 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

RBN012759 has a wide range of scientific research applications:

    Chemistry: It is used as a chemical probe to study the biology and disease association of PARP14.

    Biology: The compound is utilized to investigate the role of PARP14 in modulating interleukin-4 and interferon-gamma signaling pathways.

    Medicine: this compound has potential therapeutic applications in treating cancer by reversing protumor gene expression and inducing inflammatory responses.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting PARP14

作用机制

RBN012759 exerts its effects by inhibiting PARP14, a protein involved in various cellular processes such as DNA repair, genomic stability, and programmed cell death. The compound binds to the catalytic domain of PARP14, preventing its activity and leading to the reversal of protumor gene expression. This inhibition also induces an inflammatory mRNA signature similar to that induced by immune checkpoint inhibitor therapy .

相似化合物的比较

RBN012759 is unique in its high selectivity and potency as a PARP14 inhibitor. Similar compounds include:

生物活性

RBN012759 is a potent and selective inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14), a member of the PARP family implicated in various biological processes, including tumor progression and immune response modulation. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms, effects on tumor biology, and potential therapeutic applications.

This compound exhibits remarkable selectivity for PARP14, with a half-maximal inhibitory concentration (IC50) of less than 0.003 μM, demonstrating over 300-fold selectivity against other PARP family members . The compound functions by inhibiting the enzymatic activity of PARP14, which is known to facilitate protumor macrophage polarization and suppress antitumor immune responses through modulation of interleukin-4 (IL-4) signaling pathways .

Inhibition of Tumor Growth

Research indicates that this compound can reverse IL-4-driven protumor gene expression in macrophages. In preclinical models, it has been shown to induce an inflammatory mRNA signature similar to that observed with immune checkpoint inhibitor therapies . The compound's ability to restore immune responses has been particularly noted in combination with PD-1 inhibitors, leading to significant tumor regression and extended survival in mouse models .

Immune Response Modulation

This compound's inhibition of PARP14 has been linked to enhanced T cell responses. Studies show that treatment with this inhibitor increases the production of pro-inflammatory cytokines such as IFNγ and TNFα in CD4+ and CD8+ T cells while decreasing levels of immunosuppressive markers like IL-10 . This suggests that this compound may enhance the efficacy of existing immunotherapies by modulating the tumor microenvironment.

Preclinical Models

In a study involving mouse models bearing YUMM2.1 tumors, administration of this compound resulted in durable tumor regression when combined with α-PD-1 therapy. Notably, 25% of treated mice exhibited sustained tumor regression for up to 60 days post-treatment . This highlights the potential for this compound to synergize with other immunotherapeutic agents.

Cytokine Production Analysis

Flow cytometry analysis demonstrated that this compound treatment significantly increased the percentage of cytokine-producing T cells. Specifically, there was a notable increase in IFNγ and TNFα production among CD4+ and CD8+ T cells post-treatment, indicating enhanced T cell activation and function in the presence of this PARP14 inhibitor .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 for PARP14 < 0.003 μM
Selectivity > 300-fold over other PARPs
Tumor Model YUMM2.1
Combination Therapy α-PD-1
Durable Tumor Regression Rate 25% (up to 60 days)
Cytokines Increased IFNγ, TNFα
Cytokines Decreased IL-10

属性

IUPAC Name

7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDEFKPZSLQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。